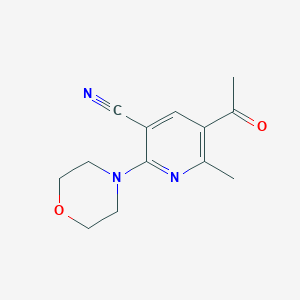![molecular formula C21H20N4O4S2 B2416374 N-(2-(3-(4-méthoxyphényl)-6-oxopyridazin-1(6H)-yl)éthyl)-2-méthylbenzo[d]thiazole-6-sulfonamide CAS No. 921879-06-3](/img/structure/B2416374.png)
N-(2-(3-(4-méthoxyphényl)-6-oxopyridazin-1(6H)-yl)éthyl)-2-méthylbenzo[d]thiazole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et Caractérisation
La synthèse du composé implique l’estérification de l’acide oléique en oléate de méthyle, suivie d’une réaction avec la N-2-(4-méthoxyphényl)éthylamine dans du méthanol anhydre, catalysée par le méthylate de sodium. Les techniques de caractérisation physico-chimiques, notamment la spectroscopie infrarouge (IR), la spectrométrie de masse (MS) et la spectroscopie de résonance magnétique nucléaire (RMN) (à la fois ^1H- et ^13C-RMN), confirment sa structure . Les propriétés électrochimiques du composé ont également été étudiées.
a. Propriétés anti-inflammatoires : Étant donné la présence des fragments benzothiazole et sulfonamide, similaires à d’autres N-acyléthanolamides (NAE), ce composé pourrait présenter des effets anti-inflammatoires. Les N-oléoylamides et les N-arachinoyléthanolamides ont été étudiés dans ce contexte .
b. Régulation de l’appétit : Les oléoylamides et les composés apparentés ont été étudiés pour leur rôle dans la régulation de l’appétit et de l’obésité. Les caractéristiques structurales de ce composé pourraient potentiellement influencer les voies liées à l’appétit .
c. Activité antioxydante : Le groupe méthoxyphényle et l’échafaudage benzothiazole suggèrent des propriétés antioxydantes potentielles. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et les maladies associées.
d. Développement de médicaments : La combinaison unique de cycles hétérocycliques (pyridazinone et benzothiazole) rend ce composé intéressant pour le développement de médicaments. Les chercheurs peuvent explorer son potentiel en tant que composé leader pour la conception de nouveaux médicaments.
Dérivés de la Macamide
Il est intéressant de noter que ce composé présente des similitudes structurales avec les macamides, qui sont des dérivés de la benzamide présents dans la plante Maca (Lepidium meyenii). Les macamides ont été associées à divers avantages pour la santé, notamment l’augmentation de l’énergie et l’équilibre hormonal .
En résumé, bien que les applications spécifiques de ce composé restent à être entièrement élucidées, sa synthèse, sa caractérisation et ses caractéristiques structurales ouvrent des voies intrigantes pour de futures recherches. Les chercheurs devraient explorer son activité biologique, ses effets thérapeutiques potentiels et ses applications dans la découverte de médicaments. Gardez à l’esprit que des études supplémentaires sont nécessaires pour valider ces hypothèses et découvrir son plein potentiel . 🌟
Mécanisme D'action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Based on its structural similarity to other known compounds, it could potentially influence pathways involving aromatic and heterocyclic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of the methoxy and sulfonamide groups may influence its solubility and permeability, potentially affecting its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, its stability could be influenced by temperature and the presence of reactive species .
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-14-23-19-8-7-17(13-20(19)30-14)31(27,28)22-11-12-25-21(26)10-9-18(24-25)15-3-5-16(29-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJAGWUUPVTJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)



![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)



